![molecular formula C21H23ClN4O2 B2899126 8'-chloro-4'-oxo-N-(2-phenylethyl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide CAS No. 1251689-22-1](/img/structure/B2899126.png)
8'-chloro-4'-oxo-N-(2-phenylethyl)-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8’-chloro-4’-oxo-N-(2-phenylethyl)-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8’-chloro-4’-oxo-N-(2-phenylethyl)-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the spiro linkage: This step involves the formation of the spiro center, often through a nucleophilic substitution reaction.
Functional group modifications: Introduction of the chloro and oxo groups, as well as the phenylethyl side chain, typically involves selective halogenation and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
8’-chloro-4’-oxo-N-(2-phenylethyl)-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to substitute the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of spiro-quinazoline derivatives with different substituents.
Wissenschaftliche Forschungsanwendungen
8’-chloro-4’-oxo-N-(2-phenylethyl)-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 8’-chloro-4’-oxo-N-(2-phenylethyl)-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxamide involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-chloro-4-oxo-3,4-dihydroquinazoline: A simpler analog without the spiro linkage and phenylethyl side chain.
4-oxo-3,4-dihydroquinazoline-2-carboxamide: Another related compound with a different substitution pattern.
Uniqueness
8’-chloro-4’-oxo-N-(2-phenylethyl)-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxamide is unique due to its spiro structure, which imparts specific steric and electronic properties. This uniqueness can lead to distinct biological activities and makes it a valuable compound for research and development in various fields.
Eigenschaften
IUPAC Name |
8-chloro-4-oxo-N-(2-phenylethyl)spiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c22-17-8-4-7-16-18(17)24-21(25-19(16)27)10-13-26(14-11-21)20(28)23-12-9-15-5-2-1-3-6-15/h1-8,24H,9-14H2,(H,23,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPQBCZVNHAJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC3=C(C=CC=C3Cl)C(=O)N2)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2899043.png)
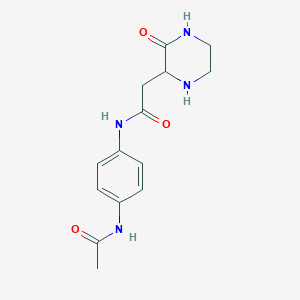
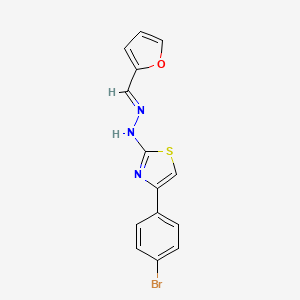
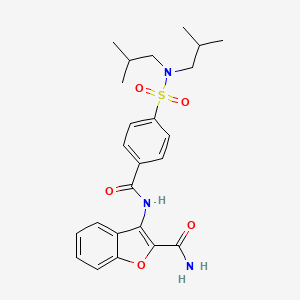
![N-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2899048.png)
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2899049.png)
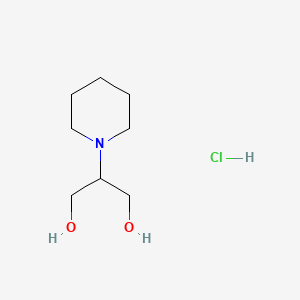
![2-(2-(4-(4-(tert-butyl)cyclohexyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2899053.png)

![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2899055.png)
![N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2899057.png)
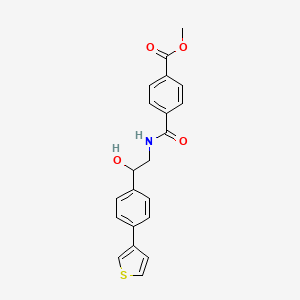
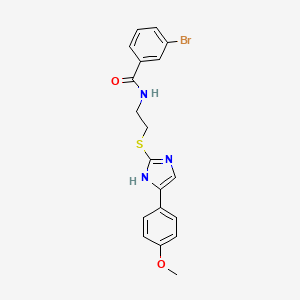
![N-(4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2899065.png)
